6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
Overview
Description
6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a tert-butylbenzoyl group and a pyrimidine ring substituted with trimethyl groups. Its unique structure makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and then substituted with a tert-butylbenzoyl group using Friedel-Crafts acylation.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately and substituted with trimethyl groups.
Coupling Reaction: The piperazine intermediate is then coupled with the pyrimidine intermediate under suitable conditions to form the final compound.
Chemical Reactions Analysis
6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine can be compared with other similar compounds, such as:
6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline: This compound has a similar piperazine and tert-butylbenzoyl structure but differs in the presence of a benzimidazole and quinoxaline moiety.
4-{4-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine: This compound shares the piperazine and tert-butylbenzoyl groups but has a morpholine ring instead of the trimethylpyrimidine.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and overall structure.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-16-23-19(25(5)6)15-20(24-16)26-11-13-27(14-12-26)21(28)17-7-9-18(10-8-17)22(2,3)4/h7-10,15H,11-14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJIKHFYQIRTOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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